molecular formula C27H28O4S B8503397 2-(3-tritylsulfanylpropyl)pentanedioic Acid CAS No. 254737-43-4

2-(3-tritylsulfanylpropyl)pentanedioic Acid

Cat. No. B8503397
M. Wt: 448.6 g/mol
InChI Key: YPOHEPOKCFGNMF-UHFFFAOYSA-N
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Patent
US06376478B1

Procedure details

2.46 mmol of 6-[(triphenylmethyl)thio]-1,3-hexanedicarboxylic acid (IV) (1.1 g) with 5 mmol triisopropylsilane (0.79 g) was dissolved in a mixture of 3 ml CH2Cl2/3 ml trifluoroacetic acid and left to stand at room temperature for 1 hour. The mixture was then evaporated to dryness and washed 3× with hexane. The remaining oily residue was dissolved in water, filtered and lyophilized to yield 0.35 g of 2-(3-sulfanylpropyl)pentanedioic acid (V) (76%), 13C-NMR (MeOH) δ25.2(t), 28.8(t), 32.4(t), 33.0(t), 33.2(t), 45.9(d), 177.2(s), 179.6(s).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C(C2C=CC=CC=2)(C2C=CC=CC=2)[S:8][CH2:9][CH2:10][CH2:11][CH:12]([C:18]([OH:20])=[O:19])[CH2:13][CH2:14][C:15]([OH:17])=[O:16])C=CC=CC=1.C([SiH](C(C)C)C(C)C)(C)C>C(Cl)Cl>[SH:8][CH2:9][CH2:10][CH2:11][CH:12]([CH2:13][CH2:14][C:15]([OH:17])=[O:16])[C:18]([OH:20])=[O:19]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(SCCCC(CCC(=O)O)C(=O)O)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.79 g
Type
reactant
Smiles
C(C)(C)[SiH](C(C)C)C(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
The mixture was then evaporated to dryness
WASH
Type
WASH
Details
washed 3× with hexane
DISSOLUTION
Type
DISSOLUTION
Details
The remaining oily residue was dissolved in water
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
SCCCC(C(=O)O)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.